molecular formula C8H5N3 B1279696 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 517918-95-5

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile

Cat. No. B1279696
CAS RN: 517918-95-5
M. Wt: 143.15 g/mol
InChI Key: DRAQIXNADYAISI-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound . It is a solid substance and appears as a yellow fine crystalline powder .


Molecular Structure Analysis

The molecular formula of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile is C8H5N3 . Its molecular weight is 143.15 .


Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile has been used in the development of novel immunomodulators targeting Janus Kinase 3 (JAK3) for use in treating immune diseases such as organ transplantation . It has also been used in the development of potent fibroblast growth factor receptor inhibitors .


Physical And Chemical Properties Analysis

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile has a melting point of 225.1-225.2°C . Its density is predicted to be 1.33±0.1 g/cm3 .

Scientific Research Applications

Heterocyclic Building Blocks

“1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile” is used as a heterocyclic building block in chemical synthesis . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities.

Carbonic Anhydrase IX Inhibitors

Tertiary sulfonamide derivatives of pyridyl-indole-based heteroaryl chalcone have been introduced as carbonic anhydrase IX inhibitors . While “1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile” is not directly mentioned, it’s plausible that it could be used in the synthesis of similar compounds.

Anticancer Agents

The same derivatives mentioned above have also been studied as potential anticancer agents . The inhibition of carbonic anhydrase IX, which is overexpressed in several types of cancer, can potentially limit tumor growth and survival.

4. Fibroblast Growth Factor Receptor (FGFR) Activities There’s some indication that “1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile” and its derivatives could be used to improve Fibroblast Growth Factor Receptor (FGFR) activities . FGFRs play crucial roles in cell differentiation, growth, and angiogenesis, and their dysregulation is associated with several types of cancer.

5. Migration and Invasion Abilities of 4T1 Cells A compound related to “1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile” was evaluated for its effect on the migration and invasion abilities of 4T1 cells . These are mouse breast cancer cells, and the ability to inhibit their migration and invasion could potentially limit metastasis.

Safety And Hazards

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile is classified as Acute Tox. 4 Oral . It has hazard statements H302-H315-H319-H335 . It should be stored in a sealed container in a dry room .

Future Directions

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile and its derivatives have shown promise in the treatment of various types of tumors by targeting FGFRs . They could potentially be used in cancer therapy .

properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-6-3-7-1-2-10-8(7)11-5-6/h1-3,5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAQIXNADYAISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472605
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile

CAS RN

517918-95-5
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-Bromo-7-azaindole XXX (300 mg, 1.52 mmol) in DMF (10 ml), sodium cyanide (150 mg, 3.06 mmol), cuprous iodide (45 mg, 0.24 mmol), and Tetrakis (triphenylphosphine) palladium(0) (100 mg, 0087 mmol) were added. The reaction was placed under argon heated at 125° C. for 48 hours after which the reaction was allowed to cool to ambient temperature before diluting with ethyl acetate and saturated sodium bicarbonate solution. The layers were separated and the aqueous layer was extracted with ethyl acetate (2×, 150 ml). The organic layers were then combined and washed with saturated bicarbonate solution (3×, 100 ml), before drying over sodium sulfate and evaporate under reduced pressure. The crude material was purified by preparative TLC, eluting with a solution of 70% hexane, 30% ethyl acetate with triethylamine as an additive to yield the titled compound as an off-white solid. (150 mg, M−1=142.0)
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
45 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
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0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-Bromo-1H-pyrrolo[2,3-b]pyridine described in Preparation Example R-5 (90 mg, 0.46 mmol), zinc cyanide (80 mg, 0.69 mmol) and tetrakis(triphenylphosphine)palladium(0) (53 mg, 46 μmol) were dissolved in N-methyl-2-pyrrolidinone (2 mL), and the mixture was stirred for 4.5 hours at 110° C. under nitrogen atmosphere. The reaction mixture was cooled to room temperature, water and ethyl acetate were added to the reaction mixture, the organic layer was partitioned, the organic layer was washed with brine and dried over anhydrous magnesium sulfate. The solvent was evaporated in vacuo, the residue was purified by silica gel column chromatography (hexane:ethyl acetate=5:1), and the title compound (48 mg, 0.34 mmol, 73%) was obtained as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
80 mg
Type
catalyst
Reaction Step Three
Quantity
53 mg
Type
catalyst
Reaction Step Three
Yield
73%

Synthesis routes and methods III

Procedure details

A mixture of bromide 24 (10.0 g, 50.8 mmol), ZnCl2 (3.58 g, 30.5 mmol), and Pd(PPh3)4 (3.52 g, 3.05 mmol) in DMF (110 mL) was heated at 80° C. overnight. The solvent was evaporated and the residue separated by silicagel chromatography (100 g column) using hexane:ethyl acetate as eluent (gradient elution). The resulting solid was partitioned between water (200 mL)/CH2Cl2 (100 mL) and the aqueous phase extracted with more CH2Cl2 (4×100 mL). The combined organic extracts were dried (MgSO4) and concentrated to give the product as a white solid (5.48 g, 75%), which was used for subsequent reactions without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step One
Name
Quantity
3.58 g
Type
catalyst
Reaction Step One
Quantity
3.52 g
Type
catalyst
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main structural characteristic of the synthesized 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile derivatives described in the research?

A1: The research focuses on the synthesis and characterization of two novel 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile derivatives: 4-amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (8) and 4-amino-6-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (9). The main structural difference between these two derivatives is the substituent at the 6th position of the 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile scaffold. Compound 8 has a phenyl group, while compound 9 has a 4-chlorophenyl group at that position. []

Q2: How were these 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile derivatives synthesized?

A2: The researchers synthesized compounds 8 and 9 through a reaction between 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile (4) and specific 2-arylidenemalononitriles (6 and 7, respectively). This reaction was carried out in ethanol using piperidine as a catalyst. The yields for compounds 8 and 9 were reported as 87% and 91%, respectively. []

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